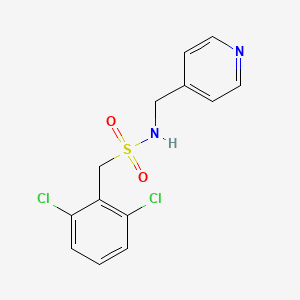![molecular formula C14H9F4N5O3 B4752355 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide](/img/structure/B4752355.png)
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide
Vue d'ensemble
Description
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide is a synthetic organic compound characterized by the presence of difluoromethyl groups and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide typically involves the following steps:
Formation of the pyrazole ring:
Acylation: The pyrazole derivative is then acylated with 2-cyano-4-nitrophenylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The difluoromethyl groups and the pyrazole ring are key structural features that enable binding to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-isopropylacetamide
- 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(4-bromo-3-trifluoromethylphenyl)acetamide
Uniqueness
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide is unique due to the presence of both difluoromethyl groups and a nitro-substituted phenyl ring, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4N5O3/c15-13(16)10-4-11(14(17)18)22(21-10)6-12(24)20-9-2-1-8(23(25)26)3-7(9)5-19/h1-4,13-14H,6H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUSQRDZDNAQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)NC(=O)CN2C(=CC(=N2)C(F)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-benzyl-1-[(2-oxo-2-phenylethyl)thio]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4752272.png)
![(2Z)-3-[5-(2-chlorophenyl)(2-furyl)]-N-(methylethyl)-2-(phenylcarbonylamino)pr op-2-enamide](/img/structure/B4752275.png)

![2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4752288.png)
![2-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}AMINO)-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B4752299.png)
![N-(2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4752306.png)

![2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid](/img/structure/B4752328.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4752336.png)
![N~1~-(1H-indol-5-yl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide](/img/structure/B4752340.png)
![2-[4-Chloro-5-(furan-2-ylmethylsulfamoyl)-2-methylphenoxy]acetamide](/img/structure/B4752348.png)


![1-(4-chlorophenyl)-5-{[(4-fluorophenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B4752381.png)
